molecular formula C12H15BrN2O B11953086 1-(3-Bromophenyl)-3-cyclopentylurea

1-(3-Bromophenyl)-3-cyclopentylurea

Cat. No.: B11953086
M. Wt: 283.16 g/mol
InChI Key: JCNDDUBVPDIWNN-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-cyclopentylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromophenyl group attached to a cyclopentylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-cyclopentylurea typically involves the reaction of 3-bromophenyl isocyanate with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Bromophenyl isocyanate+CyclopentylamineThis compound\text{3-Bromophenyl isocyanate} + \text{Cyclopentylamine} \rightarrow \text{this compound} 3-Bromophenyl isocyanate+Cyclopentylamine→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-cyclopentylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-Bromophenyl)-3-cyclopentylurea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound is studied for its effects on biological systems, including its potential as an inhibitor of specific enzymes or as a modulator of cellular pathways.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-cyclopentylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in binding interactions with the target, while the urea moiety can form hydrogen bonds or other interactions that stabilize the compound-target complex. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromophenyl)-3-cyclohexylurea: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    1-(3-Bromophenyl)-3-phenylurea: Contains a phenyl group instead of a cyclopentyl group.

    1-(4-Bromophenyl)-3-cyclopentylurea: Similar structure but with the bromine atom in the para position.

Uniqueness

1-(3-Bromophenyl)-3-cyclopentylurea is unique due to the specific combination of the bromophenyl and cyclopentyl groups, which can confer distinct chemical and biological properties. The presence of the bromine atom in the meta position can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

1-(3-bromophenyl)-3-cyclopentylurea

InChI

InChI=1S/C12H15BrN2O/c13-9-4-3-7-11(8-9)15-12(16)14-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,14,15,16)

InChI Key

JCNDDUBVPDIWNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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